molecular formula C19H14N4O3 B5815358 methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate

methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate

Cat. No.: B5815358
M. Wt: 346.3 g/mol
InChI Key: AXNBAGVOKKQQEZ-UHFFFAOYSA-N
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Description

Methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidoquinazoline core, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aminobenzoate with a pyrimidoquinazoline derivative under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidoquinazoline derivatives, which can have different functional groups attached to the core structure, enhancing their potential biological activities.

Scientific Research Applications

Methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino)benzoate is unique due to its specific substitution pattern and the presence of both pyrimidoquinazoline and benzoate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 2-[(6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-26-18(25)13-7-3-5-9-15(13)20-16-10-11-23-17(24)12-6-2-4-8-14(12)21-19(23)22-16/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNBAGVOKKQQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC3=NC4=CC=CC=C4C(=O)N3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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